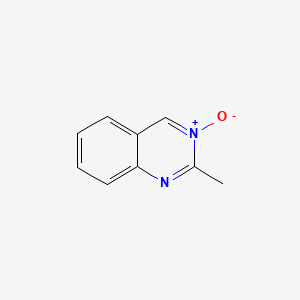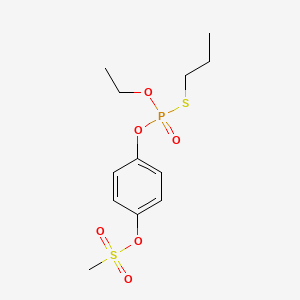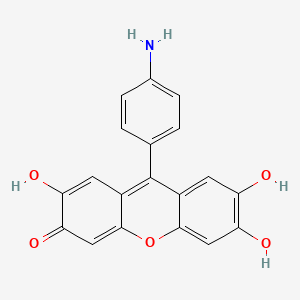
Cerium--manganese (1/5)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cerium–manganese (1/5) is a mixed metal oxide compound consisting of cerium and manganese in a 1:5 ratio.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cerium–manganese (1/5) can be synthesized using several methods, including:
Co-precipitation: This method involves the simultaneous precipitation of cerium and manganese salts from an aqueous solution using a precipitating agent such as sodium carbonate.
Sol-gel Techniques: This involves the transition of a system from a liquid “sol” into a solid “gel” phase, allowing for the formation of mixed metal oxides.
Thermal Decomposition: This method involves the thermal decomposition of precursor compounds to form the desired mixed oxide.
Micro-emulsion Procedures: This involves the formation of micro-emulsions to control the size and distribution of the resulting nanoparticles.
Industrial Production Methods: Industrial production of cerium–manganese (1/5) typically involves large-scale co-precipitation and thermal decomposition methods due to their scalability and cost-effectiveness .
Types of Reactions:
Reduction: The compound can also participate in reduction reactions, where the oxidation state of manganese decreases.
Substitution: Substitution reactions can occur where manganese ions replace cerium ions in the lattice structure.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and oxygen are commonly used oxidizing agents.
Reducing Agents: Hydrogen gas and carbon monoxide are typical reducing agents.
Reaction Conditions: Reactions often occur at elevated temperatures and in the presence of catalysts to enhance reaction rates.
Major Products Formed:
Oxidation Products: Formation of higher oxidation state manganese oxides and cerium oxides.
Reduction Products: Formation of lower oxidation state manganese oxides and cerium oxides.
Wissenschaftliche Forschungsanwendungen
Cerium–manganese (1/5) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which cerium–manganese (1/5) exerts its effects involves:
Antioxidant Properties: The compound can eliminate reactive oxygen species (ROS) and facilitate the polarization of macrophages from a pro-inflammatory phenotype to an anti-inflammatory phenotype.
Molecular Targets and Pathways: The compound targets oxidative stress pathways and inflammatory pathways, modulating the activity of transcription factors such as hypoxia-inducible factor-1 (HIF-1α) and vascular endothelial growth factor (VEGF).
Vergleich Mit ähnlichen Verbindungen
Cerium Oxide (CeO2): Known for its catalytic and antioxidant properties, used in similar applications but lacks the synergistic effects provided by manganese.
Manganese Oxide (MnO2): Used as a catalyst and in battery materials, but does not offer the same level of catalytic efficiency as the cerium–manganese combination.
Uniqueness: Cerium–manganese (1/5) is unique due to its enhanced catalytic properties, which result from the synergistic interaction between cerium and manganese ions. This interaction increases the concentration of oxygen vacancies and improves the compound’s oxygen-storage release capacity, making it more effective in various catalytic processes .
Eigenschaften
CAS-Nummer |
60495-76-3 |
|---|---|
Molekularformel |
CeMn5 |
Molekulargewicht |
414.806 g/mol |
IUPAC-Name |
cerium;manganese |
InChI |
InChI=1S/Ce.5Mn |
InChI-Schlüssel |
YOSLGHBNHHKHST-UHFFFAOYSA-N |
Kanonische SMILES |
[Mn].[Mn].[Mn].[Mn].[Mn].[Ce] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


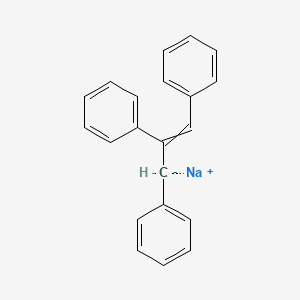

![3-Chloro-3-[3-(3-nitrophenoxy)phenyl]prop-2-enal](/img/structure/B14603990.png)
![1-[2-(2,3-dihydro-1H-inden-1-yl)butyl]imidazole;nitric acid](/img/structure/B14603995.png)
![2-({[(Furan-2-yl)methyl]sulfanyl}methyl)-1-methyl-1H-pyrrole](/img/structure/B14604006.png)
![Diethyl N-[cyano(diethylamino)methylidene]phosphoramidate](/img/structure/B14604014.png)
![2-[3-(3-Hydroxyphenyl)acryloyl]benzoic acid](/img/structure/B14604019.png)
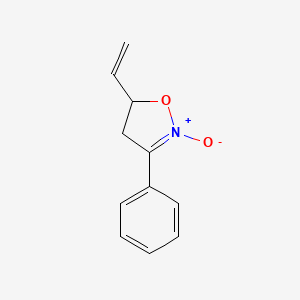
![Pyridine, 2-[[(2,5-dimethoxyphenyl)methyl]sulfinyl]-, 1-oxide](/img/structure/B14604037.png)

